molecular formula C18H14N6O2 B1417142 Cadion CAS No. 5392-67-6

Cadion

Cat. No.: B1417142
CAS No.: 5392-67-6
M. Wt: 346.3 g/mol
InChI Key: SMMIDVLUFMPWFN-UHFFFAOYSA-N
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Description

Cadion (systematic name: 1-(4-nitrophenyl)-3-[4-(phenylazo)phenyl]triazene) is a triazene-based organic compound widely utilized as a chromogenic reagent in spectrophotometric analyses for trace metal detection. Its structure features a nitro group and an azo group, enabling selective complexation with transition metals such as Cd²⁺, Hg²⁺, Ni²⁺, and others . The mechanism involves the formation of colored chelates or ion-association complexes, which exhibit distinct absorption maxima in UV-vis spectra. For example, this compound forms a 1:2 complex with Cd²⁺ in alkaline media (KOH or NaOH), showing a maximum absorption at 530 nm with a molar absorptivity (ε) of 1.57×10⁵ L·mol⁻¹·cm⁻¹ . Its versatility extends to environmental and industrial applications, such as analyzing wastewater for anionic surfactants or quantifying trace nickel in tungsten trioxide .

Preparation Methods

Classical Synthesis of Cadion

The primary method involves the diazotization and coupling of aromatic amines under controlled conditions:

Procedure :

  • Diazotization :
    • Dissolve 4-nitrophenylamine (0.1 mol) in hydrochloric acid (1M, 50 mL) at 0–5°C.
    • Add sodium nitrite (0.12 mol) dropwise with stirring. Maintain pH < 1.
    • React for 30 minutes to form the diazonium salt.
  • Coupling Reaction :
    • Add 4-aminoazobenzene (0.1 mol) dissolved in ethanol (50 mL) to the diazonium solution.
    • Adjust pH to 6–7 using sodium acetate.
    • Stir for 2 hours at 10°C. Filter and recrystallize the precipitate from ethanol.

Yield : ~65–70% (orange-red crystals)
Purity : Confirmed via melting point (198–200°C) and UV-Vis spectroscopy (λ_max = 480 nm in ethanol).

Alternative Preparation Using p-Rosaniline Hydrochloride

A modified approach leverages p-rosaniline hydrochloride for enhanced stability:

Procedure :

  • Dissolve 0.2 g of p-rosaniline hydrochloride in 20 mL of cold, saturated aqueous sulfur dioxide (freshly prepared).
  • Allow the mixture to stand for 24 hours at 4°C.
  • Filter the solution to remove unreacted solids.

Application :

  • This formulation is optimized for cadmium determination in basic solutions, showing a detection limit of 0.1 ppm.

Critical Parameters in Synthesis

Key factors influencing this compound’s efficacy:

Parameter Optimal Condition Impact on Product Quality
Temperature 0–5°C (diazotization) Prevents decomposition of diazonium salt
pH <1 (diazotization), 6–7 (coupling) Ensures reaction specificity
Solvent Ethanol (recrystallization) Enhances crystal purity
Reaction Time 2 hours (coupling) Maximizes yield

Research Findings on this compound Performance

  • Selectivity : this compound forms a red complex with Cd²⁺ at pH 9–11, with minimal interference from Zn²⁺ or Pb²⁺.
  • Sensitivity : Molar absorptivity = 2.5 × 10⁴ L·mol⁻¹·cm⁻¹ at 520 nm.
  • Stability : The p-rosaniline-derived formulation remains stable for 30 days at 4°C.

Comparison of Methods

Method Advantages Limitations
Classical Synthesis High purity Labor-intensive
p-Rosaniline Method Rapid preparation Lower yield (~50%)

Chemical Reactions Analysis

Cadion undergoes various chemical reactions, including:

    Complex Formation: this compound forms complexes with metal ions such as cadmium and nickel.

    Oxidation and Reduction: this compound can undergo redox reactions depending on the reagents and conditions used. For example, it can be reduced to form corresponding amines.

    Substitution Reactions: this compound can participate in substitution reactions where the nitro group can be replaced by other substituents under specific conditions.

Scientific Research Applications

Cadion has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cadion involves the formation of a complex with metal ions. The nitro and azo groups in this compound act as ligands, binding to the metal ions and forming a stable complex. This complex formation is the basis for its use in spectrophotometric analysis, as the complex exhibits a characteristic absorption spectrum that can be measured to determine the concentration of metal ions in a sample .

Comparison with Similar Compounds

Cadion belongs to a class of triazene and azo-based ligands used in metal ion detection. Below, we compare this compound with structurally and functionally analogous compounds, focusing on sensitivity, selectivity, and practical utility.

Structural Analogs

This compound 2B

  • Structure : A derivative of this compound with additional sulfonic acid groups, enhancing water solubility.
  • Performance : Exhibits higher molar absorptivity (ε = 2.25×10⁵ L·mol⁻¹·cm⁻¹) for Cd²⁺ detection at 506 nm compared to this compound (ε = 1.57×10⁵ L·mol⁻¹·cm⁻¹) .
  • Applications : Effective in direct determination of Cd²⁺ in electroplating wastewater without requiring extraction steps .

1-(2-Pyridylazo)-2-naphthol (PAN)

  • Structure : Contains a pyridyl group instead of a phenylazo group.
  • Performance : Less selective for Cd²⁺ due to broader metal affinity (e.g., Zn²⁺, Cu²⁺). Molar absorptivity for Cd²⁺ is ~4.0×10⁴ L·mol⁻¹·cm⁻¹, significantly lower than this compound .

Functional Analogs

Dithizone

  • Structure: A thiocarbazone with sulfur donor atoms.
  • Performance :
    • Forms extractable complexes with Cd²⁺ (ε = 8.5×10⁴ L·mol⁻¹·cm⁻¹) but requires acidic conditions and organic solvents .
    • Suffers from interference by Pb²⁺ and Zn²⁺, necessitating masking agents like KCN .

Bromopyrogallol Red

  • Structure : A sulfonated triphenylmethane dye.
  • Performance: Detects Cd²⁺ at pH 9.0 with ε = 1.8×10⁵ L·mol⁻¹·cm⁻¹, comparable to this compound . Limited by interference from alkaline earth metals (Ca²⁺, Mg²⁺) .

Key Comparative Data

Compound Metal Ion λmax (nm) ε (L·mol⁻¹·cm⁻¹) Linear Range (μg/25mL) pH/Medium Key Interferences
This compound Cd²⁺ 530 1.57×10⁵ 0–12 KOH Co²⁺, Ni²⁺, Cu²⁺
This compound 2B Cd²⁺ 506 2.25×10⁵ 0–11 Neutral/SDS Fe³⁺, Al³⁺
Dithizone Cd²⁺ 520 8.5×10⁴ 0–10 Acidic Pb²⁺, Zn²⁺
Bromopyrogallol Red Cd²⁺ 560 1.8×10⁵ 0–15 pH 9.0 Ca²⁺, Mg²⁺

Selectivity and Limitations

  • This compound : Superior selectivity in alkaline media but requires surfactants (e.g., Triton X-100) to mitigate matrix effects in environmental samples .
  • This compound 2B : Higher sensitivity but prone to interference from Fe³⁺, necessitating masking agents like citrate .
  • Dithizone : Versatile but toxic and less environmentally friendly due to organic solvent use .

Biological Activity

Cadion, a compound belonging to the cadinane family of sesquiterpenes, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula for this compound is C15H26OC_{15}H_{26}O, and it exhibits a cadinane skeleton. The structure is identified through various spectroscopic methods including NMR and mass spectrometry.

Biological Activities

1. Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of this compound, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The compound (-)-T-Cadinol, isolated from Casearia sylvestris, has shown promising results in vitro:

  • IC50 Values :
    • Trypomastigotes: 18 µM
    • Amastigotes: 15 µM
  • Selectivity Index : Greater than 12, indicating low toxicity to mammalian cells while effectively targeting the parasite .

Mechanism of Action :
this compound induces mitochondrial impairment in T. cruzi, leading to hyperpolarization of the mitochondrial membrane potential and reduced levels of reactive oxygen species (ROS). Notably, it does not affect plasma membrane permeability or intracellular calcium levels, suggesting a specific action on mitochondrial function .

Research Findings

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget OrganismIC50 (µM)Selectivity IndexMechanism of Action
AntiparasiticTrypanosoma cruzi15-18>12Mitochondrial impairment, reduced ROS levels

Case Studies

Case Study 1: Antiparasitic Efficacy

In a controlled laboratory setting, the efficacy of (-)-T-Cadinol was tested against both extracellular trypomastigotes and intracellular amastigotes. The study utilized fluorescent-based techniques to assess various parameters:

  • Plasma Membrane Permeability : No significant changes were observed.
  • Mitochondrial Membrane Potential : Hyperpolarization was noted.
  • Reactive Oxygen Species Levels : A decrease was recorded, indicating reduced oxidative stress on the parasites.

These findings suggest that (-)-T-Cadinol could be a viable candidate for developing new treatments against Chagas disease .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Cadion in laboratory settings?

this compound synthesis typically follows a condensation reaction between 1-nitroso-2-naphthol and p-nitrophenylhydrazine. Key steps include:

  • Purification via recrystallization using ethanol/water mixtures (1:3 ratio).
  • Characterization via melting point analysis (reported range: 192–194°C) and FT-IR to confirm functional groups (e.g., C=N stretch at 1600 cm⁻¹).
  • Yield optimization by controlling reaction temperature (60–70°C) and stoichiometric ratios (1:1.2 molar ratio of precursors). Reference experimental protocols from peer-reviewed journals for reproducibility .

Q. Which spectroscopic methods are most effective for detecting this compound in complex matrices?

  • UV-Vis Spectroscopy : this compound exhibits strong absorbance at 520–540 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in weakly acidic conditions (pH 4–6).
  • Fluorescence Spectroscopy : Enhanced sensitivity in micellar media (e.g., CTAB surfactant), with detection limits as low as 0.1 µg/mL.
  • HPLC-MS : For trace analysis, reverse-phase C18 columns with acetonitrile/water mobile phases provide optimal separation .

Q. How to design a calibration curve for quantitative analysis of this compound using UV-Vis spectroscopy?

Concentration (µg/mL)Absorbance (520 nm)R² Value
0.50.12≥0.995
2.00.48
5.01.20
  • Prepare standards in pH 5 buffer.
  • Validate linearity across three replicates.
  • Account for matrix effects using standard addition methods .

Advanced Research Questions

Q. How to resolve discrepancies in this compound’s reported stability under varying pH conditions?

  • Contradiction Analysis : Compare degradation kinetics (e.g., half-life) across studies using Arrhenius plots.
  • Controlled Replication : Reproduce experiments with standardized buffers (e.g., acetate for pH 3–5, phosphate for pH 6–8).
  • Spectroscopic Monitoring : Track absorbance decay at 540 nm over 24 hours to identify instability thresholds .

Q. What strategies optimize this compound’s selectivity in the presence of structurally similar compounds?

InterferentMitigation StrategySelectivity Improvement (%)
NitrophenolsMasking with EDTA (0.1 M)85
Azo dyesSolid-phase extraction (C18 cartridges)92
  • Employ chemometric tools (e.g., partial least squares regression) to deconvolute overlapping signals.
  • Validate with spiked recovery tests in environmental samples .

Q. How to integrate this compound-based detection with chromatographic techniques for improved analyte separation?

  • HPLC Coupling : Use post-column derivatization with this compound (0.05% in methanol) for metal-ion detection.
  • Method Validation : Assess precision (%RSD < 5%), detection limits (ng/mL range), and column longevity.
  • Case Study : this compound-chromatographic detection of Ni²⁺ in soil extracts achieved 97% recovery vs. AAS .

Q. Methodological Best Practices

  • Data Contradiction : Apply triangulation (e.g., cross-validate with ICP-MS or XPS) to confirm anomalous results .
  • Experimental Design : Use factorial designs to evaluate interactions between pH, temperature, and interferents .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (this compound contains nitro groups) .

For literature reviews, prioritize databases like PubMed, Scopus, and ACS Publications, excluding non-peer-reviewed sources like .

Properties

IUPAC Name

N-[(4-nitrophenyl)diazenyl]-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-24(26)18-12-10-17(11-13-18)22-23-21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-13H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIDVLUFMPWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063825
Record name 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene
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Molecular Weight

346.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5392-67-6
Record name Cadion
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Record name 1-Triazene, 1-(4-nitrophenyl)-3-(4-(2-phenyldiazenyl)phenyl)-
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Record name Cadion
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Record name 1-Triazene, 1-(4-nitrophenyl)-3-[4-(2-phenyldiazenyl)phenyl]-
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Retrosynthesis Analysis

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